molecular formula C17H24N2O5 B13805003 (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid

Cat. No.: B13805003
M. Wt: 336.4 g/mol
InChI Key: QLYKJGOZWKMGTJ-UHFFFAOYSA-N
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Description

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a methoxyphenyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of flow microreactor systems has been highlighted as a sustainable and efficient approach for introducing the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is unique due to its combination of the azetidine ring, tert-butoxycarbonyl protection, and methoxyphenyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-11-9-19(10-11)14(15(20)21)12-7-5-6-8-13(12)23-4/h5-8,11,14H,9-10H2,1-4H3,(H,18,22)(H,20,21)

InChI Key

QLYKJGOZWKMGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2OC)C(=O)O

Origin of Product

United States

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